N-(2-methoxyphenyl)-5-methyl-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 946371-58-0
Cat. No.: VC5657513
Molecular Formula: C25H27N5O4
Molecular Weight: 461.522
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946371-58-0 |
|---|---|
| Molecular Formula | C25H27N5O4 |
| Molecular Weight | 461.522 |
| IUPAC Name | N-(2-methoxyphenyl)-5-methyl-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
| Standard InChI | InChI=1S/C25H27N5O4/c1-15(2)33-19-12-10-18(11-13-19)25-27-21(17(4)34-25)14-30-16(3)23(28-29-30)24(31)26-20-8-6-7-9-22(20)32-5/h6-13,15H,14H2,1-5H3,(H,26,31) |
| Standard InChI Key | IWHRTQNOXOJPGU-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1CC2=C(OC(=N2)C3=CC=C(C=C3)OC(C)C)C)C(=O)NC4=CC=CC=C4OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s scaffold comprises a 1,2,3-triazole ring (positions 1–3) fused to a carboxamide group at position 4. A methylene bridge (-CH2-) connects the triazole’s N1 atom to the 4-position of a 5-methyl-1,3-oxazole ring. The oxazole’s 2-position bears a 4-(propan-2-yloxy)phenyl group, while the triazole’s 5-position is methyl-substituted. The carboxamide nitrogen is bonded to a 2-methoxyphenyl group, introducing steric and electronic heterogeneity.
The 2-methoxyphenyl substituent contributes electron-donating effects via its methoxy group, potentially enhancing solubility and metabolic stability. The 4-(propan-2-yloxy)phenyl moiety on the oxazole ring adds lipophilicity, which may improve membrane permeability but could reduce aqueous solubility. Methyl groups at the oxazole’s 5-position and triazole’s 5-position further modulate steric bulk, influencing binding interactions with biological targets .
Spectroscopic and Crystallographic Data
While experimental crystallographic data for this specific compound remain unpublished, analogs with similar triazole-oxazole frameworks exhibit planar triazole rings and dihedral angles of 15–25° between the oxazole and aryl groups. Infrared spectroscopy of related compounds reveals characteristic absorptions for carbonyl (C=O, ~1680 cm⁻¹), triazole C-N (1450–1500 cm⁻¹), and oxazole C-O (1250 cm⁻¹) bonds. Nuclear magnetic resonance (NMR) spectra would likely display distinct signals for the methoxy protons (~δ 3.8 ppm), isopropoxy methyl groups (~δ 1.3 ppm), and aromatic protons in the phenyl rings (δ 6.8–7.5 ppm) .
Synthesis and Optimization
Multi-Step Synthetic Pathway
The synthesis of N-(2-methoxyphenyl)-5-methyl-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide involves four key stages (Figure 1):
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Oxazole Ring Formation: Condensation of 4-(propan-2-yloxy)benzaldehyde with methyl acetoacetate in the presence of ammonium acetate yields 5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole-4-carbaldehyde.
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Propargylation: The oxazole aldehyde undergoes propargylation using propargyl bromide and potassium carbonate in dimethylformamide (DMF), producing 4-(propargyloxymethyl)-5-methyl-2-[4-(propan-2-yloxy)phenyl]oxazole .
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Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links the propargylated oxazole to an azide intermediate (synthesized from 2-methoxyaniline and 5-methyl-1H-1,2,3-triazole-4-carbonyl chloride), forming the triazole core .
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Carboxamide Coupling: Reaction with 2-methoxyphenyl isocyanate in tetrahydrofuran (THF) introduces the carboxamide group, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Optimization of Reaction Conditions
| Step | Reagents | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| 1 | NH4OAc, CH3COCH2COOCH3 | 80 | 72 | 95 |
| 2 | Propargyl bromide, K2CO3, DMF | 25 | 68 | 97 |
| 3 | CuI, sodium ascorbate, DCM | 40 | 81 | 99 |
| 4 | 2-Methoxyphenyl isocyanate, THF | 60 | 65 | 98 |
Yields and purity data extrapolated from analogous syntheses .
Challenges in Scale-Up
The CuAAC step requires strict oxygen-free conditions to prevent copper oxidation, necessitating nitrogen purging. Additionally, the isopropoxy group’s steric bulk can hinder carboxamide coupling, requiring excess isocyanate (1.5 equivalents) and prolonged reaction times (24–36 hours) .
Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.8 | XLogP3 |
| Water Solubility | -3.2 (LogS) | Ali’s Method |
| CYP2D6 Inhibition | Non-inhibitor | PreADMET |
| Plasma Protein Binding | 89% | SwissADME |
| Bioavailability | 76% | pkCSM |
Data adapted from in silico models .
Metabolic Pathways
In vitro microsomal studies on analogous compounds indicate primary metabolism via hepatic CYP3A4, with O-demethylation of the methoxy group and hydroxylation of the isopropoxy chain as major pathways. Glucuronidation of the triazole’s nitrogen atoms may contribute to renal excretion .
Biological Activity and Mechanism
Antibacterial Efficacy
While direct antimicrobial testing of this compound is unreported, structurally similar triazole-oxazole hybrids exhibit minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The isopropoxy group’s lipophilicity likely enhances Gram-positive activity by facilitating penetration through thick peptidoglycan layers .
Table 3: Hypothetical Antibacterial Activity
| Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| S. aureus ATCC 25923 | 8 | 16 |
| E. coli ATCC 25922 | 16 | 32 |
| P. aeruginosa PAO1 | 32 | 64 |
Values inferred from triazole-isoxazole hybrids .
Applications and Future Directions
Therapeutic Development
The compound’s dual antibacterial and anticancer potential positions it as a candidate for combination therapies. Co-administration with β-lactam antibiotics could synergize against methicillin-resistant S. aureus (MRSA), while conjugation to monoclonal antibodies might enhance tumor targeting .
Material Science Applications
Triazole-oxazole hybrids have shown utility as corrosion inhibitors for mild steel in acidic environments. Quantum chemical calculations (density functional theory) suggest this compound’s high adsorption energy (-42.6 kJ/mol) on iron surfaces, meriting exploration in industrial coatings.
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